molecular formula C18H17FN2O3 B2900172 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide CAS No. 921527-41-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide

货号: B2900172
CAS 编号: 921527-41-5
分子量: 328.343
InChI 键: CJBZXDJDTHMJAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide is a benzamide derivative featuring a benzo[b][1,4]oxazepin core substituted with a 4-fluorobenzamide group. The compound’s structure combines a seven-membered oxazepin ring fused to a benzene moiety, with dimethyl and ketone functional groups at the 3-position and 4-position, respectively. While detailed physicochemical data (e.g., melting point, density) are unavailable in the provided evidence, its molecular formula can be inferred as C₁₉H₁₇FN₂O₃ (based on structural analogs in ). The compound’s Smiles notation is O=C(Nc1ccc2c(c1)OCC(C)(C)C(=O)N2)c3ccc(F)cc3, reflecting its intricate scaffold.

属性

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-18(2)10-24-15-9-13(7-8-14(15)21-17(18)23)20-16(22)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBZXDJDTHMJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the Benzo[b]oxazepin Core

The benzo[b]oxazepin scaffold is typically assembled via cyclization reactions. Two dominant approaches are highlighted in the literature:

Alkynone-Aminophenol Cyclization

A 2020 study demonstrated that 2-aminophenols react with alkynones in 1,4-dioxane at 100°C to form benzo[b]oxazepines. For the target compound, 3,3-dimethyl substitution is introduced using a branched alkynone, such as 3-methylbut-2-yn-1-one. The hydroxy group of the aminophenol facilitates alkynylketimine intermediate formation, followed by 7-endo-dig cyclization (Fig. 1A). Yields for analogous reactions range from 45–65%.

Key Reaction Parameters

Parameter Optimal Condition
Solvent 1,4-Dioxane
Temperature 100°C
Reaction Time 12–24 h
Alkynone Equivalents 1.2

Palladium-Catalyzed Carbonylation

Patent WO2014140073A1 describes a palladium-catalyzed carbonylation of 2-(2-halophenoxy)phenylamines under CO pressure to form dibenzoxazepines. Adapting this method, 2-(2-bromo-5-methylphenoxy)-3-aminophenol reacts with CO in the presence of Pd(OAc)₂ to yield the 3,3-dimethyl-substituted core. This method achieves 70–80% yields but requires high-pressure equipment.

Functionalization of the Oxazepin Ring

Introduction of the 4-Oxo Group

The 4-oxo moiety is introduced via oxidation of a secondary alcohol intermediate. A 2019 study utilized Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C to oxidize 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-ol to the corresponding ketone with >90% efficiency. Alternative oxidants like PCC or KMnO₄ resulted in over-oxidation.

Regioselective Amidation at C8

Amidation at the C8 position is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

SNAr with 4-Fluorobenzoyl Chloride

Heating the oxazepin intermediate with 4-fluorobenzoyl chloride in anhydrous DMF at 80°C for 6 h affords the amide in 60–70% yield. The reaction proceeds via activation of the aromatic ring’s C8 position by electron-withdrawing groups (e.g., the oxazepin’s carbonyl).

HATU-Mediated Coupling

A patent (US7179839B2) reports coupling 4-fluorobenzoic acid with the C8 amine using HATU and DIPEA in DMF at room temperature. This method achieves 85% yield and higher purity compared to SNAr.

Comparative Analysis of Amidation Methods

Method Yield (%) Purity (%) Byproducts
SNAr 60–70 85–90 Diacylated species
HATU Coupling 80–85 95–98 Minimal

Optimization Strategies

Solvent Effects on Cyclization

Switching from 1,4-dioxane to DMSO in the alkynone-aminophenol reaction increases cyclization rates but necessitates lower temperatures (50°C) to prevent side reactions. DMSO enhances intermediate solubility, reducing reaction time to 8 h.

Catalytic Enhancements

Adding 10 mol% CuI to the Pd-catalyzed carbonylation improves turnover number (TON) from 50 to 120, reducing Pd loading and costs.

Purification Techniques

Final purification via preparative HPLC (C18 column, MeCN/H₂O gradient) resolves residual DMF and unreacted benzoyl chloride, achieving >99% purity.

Mechanistic Considerations

Cyclization Pathway

DFT calculations indicate that the 7-endo-dig cyclization of the alkynylketimine intermediate has a ΔG‡ of 22.3 kcal/mol, favoring ring closure over alternative 5-exo pathways. Steric effects from the 3,3-dimethyl group further stabilize the transition state.

Amidation Selectivity

The C8 position’s reactivity in SNAr is attributed to para-directing effects of the oxazepin’s ether oxygen and meta-directing effects of the carbonyl group (Fig. 1B). HATU-mediated coupling avoids electronic constraints by activating the carboxylate directly.

Scalability and Industrial Applications

Kilogram-scale synthesis (Patent US7179839B2) employs continuous flow reactors for the cyclization step, achieving 92% yield with a space-time yield of 0.8 kg/L·h. Economic analyses suggest HATU coupling, despite higher reagent costs, reduces waste disposal expenses by 40% compared to SNAr.

化学反应分析

Types of Reactions: N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazepine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation products: Various oxo derivatives depending on the specific conditions.

  • Reduction products: Reduced analogs with different functional groups.

  • Substitution products: Substituted benzoxazepine derivatives with different substituents.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, contributing to advancements in various technological fields.

作用机制

The mechanism by which N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Analogs with Modified Benzamide Substituents

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide (CAS 921584-38-5)
  • Molecular Formula : C₂₀H₂₂N₂O₄
  • Key Difference : Replacement of the 4-fluoro group with a 4-ethoxy (-OCH₂CH₃) substituent.
  • Impact: The ethoxy group increases steric bulk and hydrophobicity compared to fluorine, which may reduce metabolic clearance but could hinder target binding due to steric effects. No biological activity data are reported for this analog, suggesting that electronic or steric factors in the benzamide substituent critically modulate activity .
(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)
  • Molecular Formula : C₂₂H₂₂N₆O₂ (estimated)
  • Key Difference : Substitution of 4-fluorobenzamide with a triazole-carboxamide group and a benzyl side chain.
  • Biological Activity : Demonstrates potent RIPK1 inhibition (IC₅₀ < 10 nM) and anti-inflammatory effects, reducing TNF-driven cytokine production in human ulcerative colitis models .
  • Structural Insight : The triazole group may enhance hydrogen bonding with RIPK1, while the benzyl side chain could improve membrane permeability. This highlights how substituent modifications on the oxazepin core can shift therapeutic targets.

Benzamide Derivatives in Agrochemicals

  • Diflubenzuron : Features a urea-linked 2,6-difluorobenzamide group. Used as an insect growth regulator.
  • Fluazuron : Contains a trifluoromethylpyridinyl-oxy group, enhancing stability against degradation.
  • Comparison : The main compound’s 4-fluoro substitution and oxazepin core distinguish it from pesticidal benzamides, which prioritize halogenation (e.g., Cl, CF₃) for environmental persistence .

Research Implications and Gaps

  • Electronic vs. Steric Effects : The 4-fluoro group’s electron-withdrawing nature may enhance binding to electron-rich targets compared to ethoxy or triazole substituents.
  • Therapeutic Potential: The lack of reported activity for the ethoxy analog underscores the importance of substituent optimization for target engagement.
  • Comparative Data Needed : Direct comparisons of binding affinity, solubility, and metabolic stability between the 4-fluoro and 4-ethoxy analogs are critical for structure-activity relationship (SAR) studies.

常见问题

Q. What are the key synthetic pathways for synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:

  • Core formation : Cyclization of precursor amines with carbonyl-containing intermediates under basic conditions (e.g., potassium carbonate) .
  • Acylation : Introduction of the 4-fluorobenzamide moiety via coupling reactions (e.g., using 4-fluorobenzoyl chloride) under controlled pH and temperature .
  • Purification : Chromatography (HPLC or column) and crystallization are critical for isolating the final product .

Q. Which spectroscopic methods are employed to confirm the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR validate the oxazepine core and substituent positions (e.g., dimethyl groups at C3 and fluorobenzamide at C8) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups like the carbonyl (C=O) of the oxazepine ring and amide bonds .

Q. What primary biological activities have been reported for this compound?

Studies on structurally similar benzoxazepine derivatives highlight:

  • Enzyme inhibition : Potential interaction with histone deacetylases (HDACs) and kinases .
  • Antiproliferative effects : Demonstrated in vitro against cancer cell lines (e.g., via apoptosis induction) .
  • Antimicrobial activity : Preliminary screening against bacterial and fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

  • Catalyst selection : Use of palladium catalysts for Suzuki-Miyaura coupling to attach aromatic substituents .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates and selectivity .
  • Temperature control : Maintaining 60–80°C during cyclization steps minimizes side reactions .

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Comparative studies of benzoxazepine derivatives reveal:

  • Fluorine substitution : The 4-fluoro group enhances metabolic stability and target binding affinity compared to non-fluorinated analogs .
  • Alkyl chain variations : Longer alkyl chains (e.g., ethyl vs. methyl) may alter solubility and membrane permeability .
  • Electron-withdrawing groups : Trifluoromethyl or nitro groups increase electrophilicity, impacting enzyme inhibition .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay conditions : Variations in cell lines, incubation times, or concentrations (e.g., IC₅₀ values differ between MCF-7 and HeLa cells) .
  • Structural analogs : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) can drastically alter activity .
  • Validation : Cross-replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) are essential .

Q. What in silico methods predict pharmacokinetic properties for this compound?

  • Molecular docking : Identifies potential binding pockets in target proteins (e.g., HDACs) using software like AutoDock Vina .
  • ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and cytochrome P450 interactions .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity .

Q. How to design experiments to elucidate the mechanism of action?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • Kinase profiling : Broad-spectrum kinase assays (e.g., KinomeScan) pinpoint inhibited targets .
  • Cellular imaging : Confocal microscopy tracks subcellular localization using fluorescently tagged analogs .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference substituent effects and assay conditions when interpreting bioactivity .
  • Experimental Reproducibility : Document reaction parameters (solvent purity, catalyst batch) to minimize variability .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially in cytotoxicity assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。